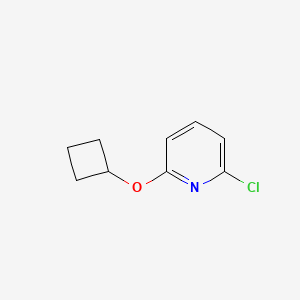

2-Chloro-6-cyclobutoxypyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-cyclobutyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-8-5-2-6-9(11-8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAWGCJARZESGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174134-86-2 | |

| Record name | 2-chloro-6-cyclobutoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Cyclobutoxypyridine

Strategic Approaches to the Synthesis of Chlorinated Pyridines

The construction of the 2-chloro-6-substituted pyridine (B92270) scaffold is a critical first step. This can be achieved through two main strategies: the regioselective chlorination of a pre-formed pyridine ring or the construction of the pyridine ring with the chlorine atom already in place.

Regioselective Chlorination Strategies

Direct chlorination of pyridine is often challenging due to the electron-deficient nature of the ring, which makes it less reactive towards electrophilic substitution. To overcome this, activation of the pyridine ring is typically required. One common strategy is the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic and electrophilic attack. This increased reactivity allows for more controlled and regioselective chlorination. After the chlorination step, the N-oxide can be deoxygenated to yield the desired chlorinated pyridine.

Another approach involves transition-metal-free C-H halogenation. These methods offer an alternative to traditional chlorination techniques and can provide high regioselectivity. For instance, the use of sodium chlorite (B76162) as a chlorine source in the presence of an acid can facilitate the chlorination of certain pyridine derivatives.

Precursor Design for Pyridine Ring Construction

An alternative to direct chlorination is the synthesis of the pyridine ring from acyclic precursors already bearing the necessary functionalities. This approach offers greater control over the final substitution pattern. Several methods exist for the construction of substituted pyridine rings:

Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. While traditionally used for the synthesis of dihydropyridines, subsequent oxidation yields the corresponding pyridine. Modifications of this method can be employed to produce asymmetrically substituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis: This reaction provides a route to substituted pyridines from enamines and ethynyl (B1212043) ketones. The reaction proceeds through a Michael addition followed by a cyclodehydration sequence. beilstein-journals.org

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles are a powerful tool for constructing the pyridine ring. This method allows for the synthesis of highly substituted pyridines with good regiocontrol.

Metal-Catalyzed Synthesis: Various transition-metal-catalyzed reactions have been developed for pyridine synthesis. These methods often involve the coupling of smaller fragments, such as alkynes and nitriles, to construct the pyridine ring. For example, rhodium-catalyzed C-H activation can be used to synthesize highly substituted pyridines from imines and alkynes. researchgate.net

From 1,4-Oxazinone Precursors: Merged cycloaddition/cycloreversion processes using 1,4-oxazinone precursors have proven to be a reliable method for preparing highly substituted pyridines. rsc.org

The choice of precursor and synthetic route depends on the desired substitution pattern and the availability of starting materials. For the synthesis of a 2,6-disubstituted pyridine, a precursor that allows for symmetrical or controlled sequential functionalization would be advantageous.

Introduction of the Cyclobutoxy Moiety

Once the 2-chloro-6-substituted pyridine precursor is obtained, the next critical step is the introduction of the cyclobutoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Alkoxylation Reactions in Pyridine Chemistry

Alkoxylation of halopyridines is a common method for the synthesis of alkoxypyridines. The reaction involves the displacement of a halide, in this case, a chloride, by an alkoxide nucleophile. The reactivity of the halopyridine towards SNAr is influenced by the position of the halogen and the presence of other substituents on the ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack. In the case of 2,6-dichloropyridine (B45657), the two chlorine atoms activate each other for substitution.

The general mechanism for the SNAr reaction involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the leaving group restores the aromaticity of the ring and yields the substitution product.

Utilizing Cyclobutanol (B46151) Derivatives in Ether Synthesis

The cyclobutoxy group is introduced using cyclobutanol. To act as a nucleophile, cyclobutanol is first deprotonated to form the cyclobutoxide anion. This is typically achieved by reacting cyclobutanol with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

The Williamson ether synthesis is a classic and widely used method for the formation of ethers. researchgate.netrsc.orgnih.govacsgcipr.orgorganic-chemistry.org In the context of 2-Chloro-6-cyclobutoxypyridine synthesis, this would involve the reaction of the cyclobutoxide anion with a suitable 2-chloro-6-substituted pyridine precursor, such as 2,6-dichloropyridine. The cyclobutoxide would displace one of the chloride ions to form the desired ether linkage.

The choice of solvent is crucial for the success of the Williamson ether synthesis. Aprotic polar solvents, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), are often used to solvate the cation of the alkoxide and increase the nucleophilicity of the anion.

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, scalability, and environmental friendliness of the synthesis of this compound, several advanced techniques and process optimization strategies can be employed.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in many organic reactions, including the synthesis of pyridines and their derivatives. beilstein-journals.orgresearchgate.netnih.govorganic-chemistry.orgtandfonline.comroyalsocietypublishing.org The rapid and uniform heating provided by microwaves can reduce reaction times from hours to minutes. This technique has been successfully applied to both the construction of the pyridine ring and subsequent functionalization reactions.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. beilstein-journals.orgrsc.orgnih.govacsgcipr.org The synthesis of substituted pyridines has been successfully demonstrated in flow systems, which can lead to higher yields and purity of the final product. vcu.edu

Phase-Transfer Catalysis (PTC): PTC can be a valuable tool for facilitating reactions between reactants in immiscible phases. In the context of the Williamson ether synthesis, a phase-transfer catalyst can be used to transport the cyclobutoxide anion from an aqueous or solid phase to the organic phase containing the chloropyridine. This can allow for the use of less expensive and more environmentally benign bases and solvents.

Catalytic Methods: The development of novel catalytic systems can lead to more efficient and selective synthetic routes. For the construction of the pyridine ring, various metal catalysts have been shown to be effective. nih.govorganic-chemistry.orgmdpi.com For the alkoxylation step, while often proceeding without a catalyst, certain catalytic systems can enhance the rate and selectivity of the SNAr reaction.

Metal-Catalyzed Synthetic Routes (e.g., Palladium-Catalyzed Couplings)

While nucleophilic aromatic substitution is a primary method, metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, represent an alternative and powerful strategy for the formation of C-O bonds in aryl ethers. The Buchwald-Hartwig amination, a well-established palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation.

In the context of synthesizing this compound, a palladium-catalyzed approach would involve the coupling of 2,6-dichloropyridine with cyclobutanol. This type of reaction typically requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a base.

Illustrative Catalytic Cycle: A plausible catalytic cycle for this transformation would involve:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of 2,6-dichloropyridine to form a Pd(II) intermediate.

Ligand Exchange/Deprotonation: The cyclobutanol, in the presence of the base, forms an alkoxide which then coordinates to the palladium center.

Reductive Elimination: The C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the desired this compound and regenerating the active Pd(0) catalyst.

The choice of ligand is critical in these reactions as it influences the catalyst's stability, activity, and selectivity. Sterically hindered biaryl phosphine ligands are often employed to promote the reductive elimination step.

Evaluation of Reaction Yields and Selectivity

For the synthesis of this compound via nucleophilic aromatic substitution, both reaction yield and selectivity are key parameters for process optimization.

Yield: The yield of the desired product is influenced by several factors including the choice of base, solvent, reaction temperature, and reaction time. Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective in deprotonating cyclobutanol to form the nucleophilic alkoxide.

Selectivity: A primary challenge in this synthesis is achieving high selectivity for the mono-substituted product, this compound, over the di-substituted byproduct, 2,6-dicyclobutoxypyridine.

To favor mono-substitution, the following strategies can be employed:

Stoichiometry Control: Using a molar excess of 2,6-dichloropyridine relative to cyclobutanol can statistically favor the formation of the mono-substituted product.

Reaction Temperature: Lower reaction temperatures generally enhance selectivity by slowing down the rate of the second substitution reaction.

A hypothetical comparison of reaction conditions and their impact on yield and selectivity is presented in the table below.

| Entry | Base | Solvent | Temperature (°C) | Molar Ratio (DCP:Cyclobutanol) | Yield (%) | Selectivity (Mono:Di) |

| 1 | NaH | THF | 25 | 1.2 : 1 | 65 | 85:15 |

| 2 | NaH | THF | 65 | 1.2 : 1 | 75 | 70:30 |

| 3 | K₂CO₃ | DMF | 100 | 1.5 : 1 | 50 | 90:10 |

| 4 | t-BuOK | Dioxane | 50 | 1.1 : 1 | 80 | 80:20 |

Note: The data in this table is illustrative and based on general principles of similar reactions, as specific experimental data for this compound is not publicly available.

Sustainable and Atom-Economical Synthesis Approaches

The principles of green chemistry encourage the development of synthetic routes that are more sustainable and have a higher atom economy.

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final desired product. In the synthesis of this compound via nucleophilic aromatic substitution, the primary byproduct is a salt (e.g., NaCl if NaH is used as the base and HCl is eliminated).

Catalytic Methods: Utilizing a catalytic amount of a strong base or employing phase-transfer catalysis could reduce the total amount of waste generated.

Solvent Selection: Replacing traditional polar apathetic solvents like DMF or DMSO with more environmentally benign alternatives, such as certain ionic liquids or greener solvent options, can reduce the environmental impact.

Energy Efficiency: Optimizing the reaction to proceed at lower temperatures and for shorter durations can decrease energy consumption.

Developing a truly atom-economical synthesis for this compound would likely require a novel synthetic strategy that avoids the formation of stoichiometric byproducts.

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 6 Cyclobutoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-Chloro-6-cyclobutoxypyridine provides critical information regarding the number, environment, and connectivity of protons. The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the cyclobutoxy group will influence the precise chemical shifts of these protons. The proton on the carbon adjacent to the chlorine (C3) is expected to be downfield compared to the proton at C5, while the proton at C4 will exhibit a distinct chemical shift based on the cumulative electronic effects.

The cyclobutoxy group protons will present a more complex pattern in the aliphatic region of the spectrum. The methine proton (CH) directly attached to the oxygen atom is anticipated to be the most downfield of this group due to the deshielding effect of the oxygen. The methylene (B1212753) protons (CH₂) of the cyclobutane (B1203170) ring will likely exhibit complex splitting patterns due to both geminal and vicinal coupling.

Analysis of the coupling constants (J-values) is instrumental in confirming the connectivity of the protons. For instance, the coupling between adjacent protons on the pyridine ring (³JHH) will provide definitive evidence of their relative positions. Similarly, the coupling patterns within the cyclobutoxy group will help to elucidate the conformation of the four-membered ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine H-3 | 6.8 - 7.2 | d | 7.5 - 8.5 |

| Pyridine H-4 | 7.4 - 7.8 | t | 7.5 - 8.5 |

| Pyridine H-5 | 6.6 - 7.0 | d | 7.5 - 8.5 |

| Cyclobutoxy CH | 5.0 - 5.4 | p | 6.0 - 7.0 |

| Cyclobutoxy CH₂ (α) | 2.3 - 2.7 | m | - |

| Cyclobutoxy CH₂ (β) | 1.8 - 2.2 | m | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Resonance Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The carbons of the pyridine ring are expected to appear in the downfield region of the spectrum (typically 100-165 ppm). The carbon atom bearing the chlorine (C2) and the carbon atom attached to the oxygen of the cyclobutoxy group (C6) will be significantly deshielded and appear at the lower end of this range.

The carbon atoms of the cyclobutoxy group will resonate in the upfield, aliphatic region. The methine carbon (CH) attached to the oxygen will be the most downfield of this group, while the methylene carbons (CH₂) will appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Pyridine) | 160 - 165 |

| C3 (Pyridine) | 110 - 115 |

| C4 (Pyridine) | 138 - 142 |

| C5 (Pyridine) | 105 - 110 |

| C6 (Pyridine) | 162 - 167 |

| CH (Cyclobutoxy) | 75 - 80 |

| CH₂ (Cyclobutoxy) | 30 - 35 |

| CH₂ (Cyclobutoxy) | 15 - 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This is crucial for tracing the connectivity within the pyridine ring and the cyclobutoxy moiety. For example, a cross-peak between the signals of the H-3 and H-4 protons on the pyridine ring would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is essential for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal assigned to the cyclobutoxy methine proton will show a correlation to the corresponding methine carbon in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This powerful technique is used to establish long-range connectivity and piece together the different fragments of the molecule. For example, a correlation between the cyclobutoxy methine proton and the C6 of the pyridine ring would definitively confirm the attachment of the cyclobutoxy group to the pyridine core at that position.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and assess its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₀ClNO), the expected monoisotopic mass can be calculated with high precision. The presence of a chlorine atom will also result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+), which serves as a key diagnostic feature.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 184.0524 |

| [M+Na]⁺ | 206.0343 |

Note: These are predicted values for the most abundant isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample and for analyzing complex mixtures.

An LC-MS analysis of a this compound sample would involve separating the target compound from any impurities or byproducts on a chromatographic column. The mass spectrometer then detects and identifies each eluting component based on its mass-to-charge ratio. This allows for the sensitive detection and potential identification of even minor impurities, which is crucial for quality control and in understanding reaction outcomes. The retention time of the main peak, along with its mass spectrum, provides a high degree of confidence in the identity and purity of the compound.

Chromatographic Techniques for Purity Profiling and Isolation

The purity of this compound is a critical parameter, particularly in its intended applications where impurities could potentially lead to undesirable side reactions or reduced efficacy. Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity profile and for the isolation of this compound from reaction mixtures and potential degradation products. These methods offer high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for this compound is fundamental for accurate purity assessment and quality control. The process involves a systematic evaluation of various chromatographic parameters to achieve optimal separation of the main compound from its impurities.

A typical approach to method development for a substituted pyridine derivative like this compound would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity. The key parameters that are systematically optimized include the stationary phase (column), mobile phase composition (including organic modifier, aqueous phase, and pH), and detection wavelength.

Stationary Phase Selection: The choice of the HPLC column is critical. For compounds like this compound, which possesses moderate polarity, C18 columns are often the first choice due to their wide applicability and hydrophobicity. The selection may also include columns with different bonding technologies (e.g., C8, phenyl-hexyl) to modulate selectivity based on the specific impurity profile.

Mobile Phase Optimization: The mobile phase composition is adjusted to achieve the desired retention and resolution. A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is commonly employed. The ratio of the organic to the aqueous phase is a primary determinant of the retention time of the analyte. A higher proportion of the organic solvent generally leads to shorter retention times. The pH of the aqueous phase can be crucial, especially if any impurities have ionizable functional groups. For neutral compounds like this compound, the pH of the mobile phase may have a less pronounced effect on its retention but can be used to improve the peak shape and resolution from nearby eluting impurities.

Detection Wavelength: The selection of an appropriate UV detection wavelength is based on the UV-Vis spectrum of this compound. The wavelength of maximum absorbance (λmax) is typically chosen to ensure the highest sensitivity for the main peak and any potential impurities.

The following interactive data table illustrates a hypothetical optimization of an HPLC method for the purity profiling of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Gradient | 60% B | 50% B isocratic | 50-95% B over 15 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 25°C | 30°C | 35°C |

| Detection | 270 nm | 270 nm | 270 nm |

| Retention Time | 3.5 min | 5.8 min | 8.2 min |

| Tailing Factor | 1.8 | 1.4 | 1.1 |

| Resolution (from nearest impurity) | 1.2 | 1.8 | >2.0 |

This systematic approach allows for the development of a method that is sensitive, specific, and robust for the routine analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This technology offers substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC.

For the analysis of this compound, UPLC can be particularly advantageous for high-throughput screening of process samples or for the detection of trace-level impurities. The enhanced resolution provided by UPLC allows for the separation of closely related impurities that might co-elute in an HPLC analysis.

The principles of method development for UPLC are similar to those for HPLC, involving the optimization of the column, mobile phase, and detector settings. However, due to the smaller particle sizes and higher pressures, the parameters are adjusted to take full advantage of the increased efficiency. This often translates to shorter analysis times and reduced solvent consumption, making UPLC a more environmentally friendly and cost-effective technique.

Below is an illustrative data table comparing a developed HPLC method with a potential UPLC method for the analysis of this compound.

| Parameter | HPLC Method | UPLC Method |

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50-95% B over 15 min | 50-95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 35°C | 40°C |

| Run Time | 20 min | 5 min |

| Backpressure | ~1500 psi | ~8000 psi |

| Resolution (from nearest impurity) | 2.1 | 2.8 |

| Solvent Consumption per run | ~20 mL | ~2.5 mL |

The application of UPLC in the characterization of this compound offers a significant increase in analytical throughput and separation efficiency, which is highly beneficial in a research and development or manufacturing environment.

Reactivity and Reaction Mechanisms of 2 Chloro 6 Cyclobutoxypyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at the C2 and C4 positions, which are electronically depleted by the electron-withdrawing nitrogen atom. In 2-Chloro-6-cyclobutoxypyridine, the chlorine atom at the C2 position serves as a competent leaving group, making this site the primary center for nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex. researchgate.netyoutube.com

Investigation of Halogen Displacement by Various Nucleophiles

The chlorine atom of this compound can be displaced by a wide array of nucleophiles. Studies on analogous 2-halopyridines demonstrate that oxygen, nitrogen, sulfur, and carbon-based nucleophiles can all participate in this transformation. nih.govsci-hub.se The relative reactivity of 2-halopyridines is dependent on the nature of the incoming nucleophile.

For instance, in reactions with "hard" nucleophiles like oxygen-based reagents (e.g., alkoxides or phenoxides), the reaction rate is often governed by the electrophilicity of the carbon atom bearing the halogen. Consequently, the reactivity order is typically F > Cl > Br > I, as fluorine's high electronegativity renders the C2 carbon most electron-poor. Conversely, when reacting with "soft" nucleophiles such as thiolates (sulfur-based), the polarizability of the carbon-halogen bond becomes more critical, leading to a reactivity order of I > Br > Cl > F. sci-hub.se

The following table, based on data from analogous 2-halopyridines, illustrates the typical yields for substitution reactions with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Typical Product | Observed Yield (%) with 2-Chloropyridine (B119429) Analogues |

|---|---|---|---|

| Oxygen | Benzyl Alcohol | 2-Benzyloxy-6-cyclobutoxypyridine | ~81% |

| Sulfur | Sodium Phenylsulfide (PhSNa) | 2-(Phenylthio)-6-cyclobutoxypyridine | Quantitative |

| Nitrogen | Benzylamine | N-Benzyl-6-cyclobutoxypyridin-2-amine | Good to Excellent |

| Carbon | Phenylacetonitrile (PhCH₂CN) | 2-(6-Cyclobutoxypyridin-2-yl)-2-phenylacetonitrile | Moderate to Good |

Data extrapolated from studies on analogous 2-halopyridines. sci-hub.seacs.orgresearchgate.net

Regioselectivity and Reaction Pathway Analysis

The regioselectivity of nucleophilic substitution on this compound is definitively controlled by the inherent electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate most effectively when the attack occurs at the C2 or C4 positions. As the C2 position is substituted with a good leaving group (Cl), nucleophilic attack occurs almost exclusively at this site. The cyclobutoxy group at C6 is an ether, which is not a viable leaving group under these conditions.

The reaction pathway follows the canonical SNAr mechanism:

Addition: The nucleophile attacks the C2 carbon, breaking the aromatic π-system and forming a tetrahedral carbon. The resulting negative charge is delocalized onto the electronegative nitrogen atom through resonance, stabilizing the Meisenheimer intermediate.

Elimination: The aromaticity is restored by the expulsion of the chloride ion, which acts as the leaving group, yielding the final substituted product. youtube.com

Electrophilic Aromatic Substitution Behavior

In contrast to its high reactivity towards nucleophiles, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr). The nitrogen atom exerts a strong electron-withdrawing inductive effect, reducing the nucleophilicity of the ring carbons. This deactivation is exacerbated in the acidic conditions often required for SEAr, as the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) species that is highly resistant to attack by electrophiles.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have enabled their efficient use. wikipedia.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a robust method for forming biaryl or vinyl-aryl structures. 2-Chloropyridines are known to participate effectively in this reaction. nih.govresearchgate.net The reaction of this compound with various aryl or vinyl boronic acids or their esters can be expected to proceed in the presence of a suitable palladium catalyst and a base. The substituent at the C6 position can sterically hinder the coordination of the pyridyl nitrogen to the palladium center, which can sometimes be advantageous in preventing catalyst inhibition and improving yields. nih.gov

The table below presents representative conditions for Suzuki-Miyaura couplings involving 2-chloropyridine analogues.

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | High |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | Good to High |

| Thiophene-2-boronic Acid | PXPd₂ | Cs₂CO₃ | Dioxane | High |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Moderate to Good |

Data compiled from studies on analogous 2-chloropyridine substrates. nih.govresearchgate.net

Heck and Sonogashira Coupling Reactions

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org While the reactivity of 2-chloropyridines in Heck reactions can be sluggish, specialized palladium catalysts, such as those with bulky phosphine ligands (e.g., PCy₃) or palladacycles, have been shown to effectively catalyze the coupling with alkenes like styrene. The reaction typically requires a base, such as a tertiary amine or an inorganic carbonate, and is performed at elevated temperatures.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.org Aryl chlorides are the most challenging substrates for this reaction due to the strength of the C-Cl bond. However, efficient protocols have been developed. scirp.orgsemanticscholar.org Studies on polyhalogenated pyridines have shown that while bromo-substituents are more reactive, coupling at chloro-positions is also feasible, often requiring higher temperatures or more active catalyst systems. nih.gov

The following table summarizes typical conditions for these transformations with 2-chloropyridine systems.

| Reaction | Coupling Partner | Catalyst System | Base | Typical Conditions |

|---|---|---|---|---|

| Heck | Styrene | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Toluene, 120 °C |

| Heck | n-Butyl Acrylate | Palladacycle | Na₂CO₃ | DMF, 140 °C |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF, 100 °C |

| Sonogashira | Trimethylsilylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | DBU | DMF, 100 °C |

Data extrapolated from studies on analogous 2-chloropyridine substrates. scirp.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. jk-sci.com This reaction is of significant industrial and academic interest for the synthesis of arylamines from aryl halides. wikipedia.org For a substrate such as this compound, the reaction involves the coupling of the pyridyl chloride with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle that includes several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The reactivity of aryl chlorides in Buchwald-Hartwig amination is generally lower than that of the corresponding bromides and iodides, often requiring more specialized catalytic systems to achieve high yields. wuxiapptec.com For electron-rich chloro-heterocycles like this compound, the challenge lies in promoting the initial oxidative addition step. To overcome this, the use of bulky, electron-rich phosphine ligands is typically employed. These ligands stabilize the palladium center and facilitate the catalytic cycle. jk-sci.com

Commonly used palladium sources for such transformations include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes. wuxiapptec.com The choice of ligand is critical for a successful reaction. Sterically hindered biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective for the amination of challenging aryl chloride substrates. The selection of a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is also crucial for the deprotonation of the amine and formation of the palladium-amido intermediate. wuxiapptec.com The reaction is typically carried out in anhydrous, aprotic solvents like toluene, dioxane, or THF at elevated temperatures, often ranging from 80 to 110 °C. wuxiapptec.com

Below is a representative table of reaction conditions that could be employed for the Buchwald-Hartwig amination of this compound with a generic secondary amine, based on typical procedures for similar 2-chloropyridine substrates.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Amine |

| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Morpholine |

| 2 | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 110 | Piperidine |

| 3 | XPhos Pd G3 | (none) | K₃PO₄ | t-BuOH | 100 | Aniline |

This table is illustrative and based on general knowledge of Buchwald-Hartwig reactions for similar substrates. Actual yields would need to be determined experimentally.

Cycloaddition Reactions and Their Potential

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The pyridine ring in this compound can potentially participate in cycloaddition reactions, although it is generally less reactive than benzene (B151609) in this regard due to the electron-withdrawing nature of the nitrogen atom.

The most common type of cycloaddition involving aromatic rings is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org For a pyridine to act as the diene component, its aromaticity must be overcome, which typically requires harsh conditions or specific substitution patterns that favor the reaction. Electron-donating groups on the pyridine ring can increase its reactivity as a diene. The cyclobutoxy group at the 6-position is an electron-donating group, which might slightly enhance the propensity of the pyridine ring to participate in such reactions. However, the pyridine nitrogen deactivates the ring system towards normal electron demand Diels-Alder reactions.

Inverse-electron-demand Diels-Alder reactions, where the pyridine acts as the diene and reacts with a very electron-rich dienophile, are another possibility. More likely, the pyridine ring could act as a dienophile if suitably activated. However, there is a lack of specific examples in the literature of 2-alkoxypyridines undergoing intermolecular cycloaddition reactions under standard conditions. Intramolecular cycloadditions, where the diene or dienophile is tethered to the pyridine ring, are generally more feasible. mdpi.com

Ring-Opening and Rearrangement Processes

The structure of this compound features a cyclobutoxy group, which could potentially undergo ring-opening or rearrangement reactions under certain conditions. Cyclobutane (B1203170) rings are known to be strained, although less so than cyclopropane (B1198618) rings. Thermal or acid-catalyzed ring-opening of the cyclobutane ring is a possibility, but this typically requires high temperatures or strong acids, conditions that are not common for the reactions discussed previously, such as the Buchwald-Hartwig amination.

Under typical nucleophilic or cross-coupling conditions, the cyclobutoxy group is expected to be stable. The C-O bond of the ether is generally robust. It is unlikely that nucleophiles present in a Buchwald-Hartwig reaction mixture would attack and open the cyclobutane ring.

Rearrangement of the cyclobutoxy group to a different isomeric form is also not a commonly observed process under standard synthetic conditions. The stability of the four-membered ring in this context is generally high. Therefore, for most synthetic applications involving this compound, the cyclobutoxy moiety can be considered a stable substituent that does not readily participate in ring-opening or rearrangement reactions.

Mechanistic Studies and Kinetic Analysis

Kinetic analyses of Buchwald-Hartwig reactions have shown that the rate-determining step can vary depending on the specific substrates, catalyst, and ligand used. acs.org For many aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is often the turnover-limiting step. acs.org This is due to the high bond strength of the aryl chloride bond compared to aryl bromides and iodides.

Studies have also indicated that the concentration of the active catalyst can be influenced by various equilibria in the reaction mixture. For example, the formation of off-cycle palladium complexes can inhibit the reaction. libretexts.org The choice of ligand plays a crucial role in preventing catalyst decomposition and promoting the desired reductive elimination step over potential side reactions like β-hydride elimination, especially when coupling with amines that possess β-hydrogens. acs.org

A kinetic analysis of a hypothetical Buchwald-Hartwig amination of this compound would likely show a first-order dependence on the concentration of the palladium catalyst and the aryl chloride, and a zero-order dependence on the amine and base concentrations under conditions where oxidative addition is rate-limiting. acs.org However, if another step, such as reductive elimination, becomes rate-limiting, the kinetic profile could change. A thorough investigation would require experimental data, such as reaction progress monitoring, to determine the specific kinetic behavior for this substrate.

Derivatization and Chemical Transformations of 2 Chloro 6 Cyclobutoxypyridine

Synthesis of Novel Pyridine (B92270) Analogs with Modified Substituents

The structure of 2-chloro-6-cyclobutoxypyridine offers multiple sites for modification, allowing for the systematic alteration of its physicochemical properties. Derivatization can be achieved by targeting either the cyclobutoxy side chain or various positions on the pyridine ring.

Functionalization at the Cyclobutoxy Moiety

Direct functionalization of the cyclobutoxy group while attached to the pyridine ring is challenging due to the inherent stability of the cyclobutane (B1203170) ring and the ether linkage. Most transformations would likely involve harsh conditions that could cleave the ether bond or alter the pyridine core. However, hypothetical reactions based on known cyclobutane chemistry could include radical-initiated processes. For instance, radical-mediated ring-opening via β-scission of a cyclobutoxy radical could potentially generate a γ-keto alkyl radical, although this would destroy the cyclobutoxy moiety itself.

Diversification at the Pyridine Ring Positions

The pyridine ring, particularly the carbon atom bonded to the chlorine, is the primary site for diversification. The chlorine at the C2 position acts as a competent leaving group, making this position susceptible to nucleophilic aromatic substitution and a suitable handle for transition-metal-catalyzed cross-coupling reactions. wikipedia.orgchempanda.com

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position for nucleophilic attack. youtube.com This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netlibretexts.orgopenstax.org A wide variety of nucleophiles can displace the chloride, leading to a diverse array of 2-substituted-6-cyclobutoxypyridine analogs. The reaction is influenced by the electron-withdrawing strength of substituents on the ring. researchgate.netnih.gov

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | R-NH₂ (e.g., Aniline) | 2-Amino-6-cyclobutoxypyridines |

| Alkoxide | R-ONa (e.g., Sodium Methoxide) | 2-Alkoxy-6-cyclobutoxypyridines |

| Thiolate | R-SNa (e.g., Sodium Thiophenoxide) | 2-Thioether-6-cyclobutoxypyridines |

| Hydroxide | NaOH | 6-Cyclobutoxypyridin-2-one |

| Glutathione | GSH | Glutathione Conjugates |

Transition-Metal-Catalyzed Cross-Coupling Reactions:

Palladium- or nickel-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position. Reactions like the Suzuki-Miyaura (using boronic acids) and Negishi (using organozinc reagents) couplings are particularly effective. wikipedia.orgorganic-chemistry.org These methods offer broad functional group tolerance and allow for the introduction of alkyl, alkenyl, and (hetero)aryl substituents. wikipedia.orgorgsyn.org The general mechanism involves oxidative addition of the catalyst to the C-Cl bond, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the product. youtube.com

| Reaction Name | Coupling Partner | Catalyst Example | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ | 2-Aryl/Vinyl-6-cyclobutoxypyridines |

| Negishi | Organozinc Halide (R-ZnX) | Pd(dppf)Cl₂ or Ni(acac)₂ | 2-Alkyl/Aryl-6-cyclobutoxypyridines |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Aryl/Alkenyl-6-cyclobutoxypyridines |

| Heck | Alkene | Pd(OAc)₂ | 2-Alkenyl-6-cyclobutoxypyridines |

Furthermore, functionalization at other ring positions, such as C3, can be achieved through directed ortho-metalation, where the chlorine atom directs lithiation to the adjacent C3 position, allowing for subsequent reaction with various electrophiles. rsc.org

Heterocycle Annulation and More Complex Ring Systems Formation

This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems, such as annulated pyridines. acs.orgsemanticscholar.org A common strategy involves a two-step process: first, introducing a functional group at the C3 position, often via directed metalation, followed by a cyclization reaction that engages both the C2 and C3 substituents. rsc.org

For example, metalation at C3 followed by quenching with an aldehyde or ketone introduces a carbonyl-containing side chain. This intermediate, possessing a nucleophilic center (from the carbonyl) and an electrophilic center at C2 (the C-Cl bond), can undergo intramolecular cyclization to form fused ring systems like furopyridines or related heterocycles. rsc.org

| Step | Reaction Type | Description | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | Directed ortho-Metalation | The chlorine at C2 directs a strong base (e.g., LDA) to deprotonate the C3 position. | A 3-lithiated pyridine intermediate. |

| 2 | Electrophilic Quench | The lithiated intermediate is reacted with an electrophile (e.g., a ketone, R₂CO). | 2-Chloro-3-(hydroxyalkyl)pyridine derivative. |

| 3 | Intramolecular Cyclization | Base-mediated deprotonation of the hydroxyl group followed by intramolecular SNAr displaces the C2 chloride. | A fused furopyridine ring system. |

Investigations into Chiral Transformations and Enantioselective Synthesis

The development of chiral analogs of this compound can be approached by introducing chirality either at the cyclobutoxy moiety or through reactions on the pyridine ring. While specific enantioselective transformations on this exact molecule are not widely documented, established principles of asymmetric synthesis can be applied.

Enantioselective synthesis of functionalized cyclobutanes is a well-developed field, often employing methods like catalytic asymmetric [2+2] cycloadditions or enantioselective functionalization of pre-existing cyclobutane rings. chemistryviews.orgnih.govnih.gov For instance, a chiral catalyst could potentially mediate an asymmetric C-H activation or functionalization on the cyclobutane ring.

Alternatively, chirality can be introduced via reactions involving the pyridine core. The use of chiral nucleophiles in SNAr reactions at the C2 position would attach a chiral substituent. More advanced methods could involve asymmetric catalysis, such as the enantioselective dearomatization of the pyridine ring followed by functionalization, a strategy used to create chiral piperidines from pyridine precursors. nih.govacs.org

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. nih.govu-tokyo.ac.jppatsnap.com this compound has several components that can be considered for bioisosteric replacement.

Cyclobutoxy Group: This group can be replaced by other sterically similar alkoxy groups (e.g., isopropoxy, cyclopropoxy) or non-classical isosteres like an oxetane (B1205548) ring to modulate properties like lipophilicity and metabolic stability. pressbooks.pubcambridgemedchemconsulting.com

Ether Oxygen: The oxygen atom of the cyclobutoxy group could be replaced with other linkers such as CH₂, S, or NH to alter hydrogen bonding capacity and conformation.

Chloro Group: The chlorine atom is a common functional group in pharmaceuticals. It can be replaced by other halogens (F, Br) or pseudohalides (CN, CF₃) to fine-tune electronic properties and metabolic stability. nih.gov Fluorine, for example, is often used as a bioisostere for hydrogen or a hydroxyl group. nih.gov

Pyridine Ring: The pyridine nitrogen is a key determinant of the molecule's properties, acting as a hydrogen bond acceptor. The entire pyridine ring can be replaced by other heterocycles (e.g., pyrimidine, pyrazine, thiophene) or a substituted benzene (B151609) ring (e.g., benzonitrile) to explore different binding interactions and vector orientations. ebi.ac.ukresearchgate.net

| Original Group | Potential Bioisosteres | Potential Impact |

|---|---|---|

| Cyclobutoxy (-O-c-C₄H₇) | Isopropoxy, Cyclopentyloxy, Oxetanyl, Tetrahydrofuranyl | Modulation of solubility, lipophilicity, metabolic stability |

| Chlorine (-Cl) | -F, -Br, -CN, -CF₃, -CH₃ | Alters electronic properties, metabolic fate, binding interactions |

| Pyridine Ring | Pyrimidine, Pyrazine, Phenyl, Thiophene (B33073), Benzonitrile | Changes in basicity, hydrogen bonding potential, dipole moment, core scaffold |

Computational Chemistry and Theoretical Studies of 2 Chloro 6 Cyclobutoxypyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of the system. From this, a wealth of information about the molecule's stability, reactivity, and spectroscopic properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov This approach is computationally efficient while providing a high level of accuracy for a variety of molecular properties. nanobioletters.com For a molecule like 2-Chloro-6-cyclobutoxypyridine, DFT calculations would be employed to determine its optimized ground state geometry, which corresponds to the most stable arrangement of its atoms.

The process involves starting with an initial guess for the molecular geometry and then iteratively solving the DFT equations to find the geometry with the minimum energy. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p)) is crucial for obtaining reliable results. nih.gov For instance, studies on similar molecules like 2-chloro-6-methoxypyridine (B123196) have utilized the B3LYP method with various basis sets to achieve good agreement between calculated and experimental data. nih.gov

From a DFT calculation, various ground state properties can be obtained. These include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Additionally, electronic properties such as the dipole moment, which indicates the polarity of the molecule, and Mulliken atomic charges, which describe the distribution of electron density among the atoms, can be calculated. semanticscholar.org

| Property | Value |

| Total Energy | (a.u.) |

| Dipole Moment | (Debye) |

| C2-Cl Bond Length | (Å) |

| C6-O Bond Length | (Å) |

| O-C(cyclobutyl) Bond Length | (Å) |

| C2-N-C6 Bond Angle | (°) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is likely to be localized on the pyridine (B92270) ring and the oxygen atom of the cyclobutoxy group, which are electron-rich regions. The LUMO, on the other hand, would likely be distributed over the pyridine ring, particularly the carbon atoms attached to the electronegative chlorine and nitrogen atoms. The HOMO-LUMO gap can be calculated from the energies of these orbitals obtained from DFT calculations. mdpi.com This information is valuable for understanding the molecule's electronic transitions and its potential role in chemical reactions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The following data is hypothetical and for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | |

| LUMO | |

| HOMO-LUMO Gap |

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of different nuclei (e.g., ¹H and ¹³C) can be calculated. nanobioletters.com These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The calculated chemical shifts are then compared to experimental values to aid in the assignment of spectral peaks.

Similarly, the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum, can be calculated using DFT. nih.gov These calculations involve determining the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The predicted IR spectrum can be a valuable tool for identifying the functional groups present in the molecule and for confirming its structure. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data (Note: The following data is hypothetical and for illustrative purposes.)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Pyridine Ring | |

| ¹H NMR | Chemical Shift (ppm) - Cyclobutoxy Group | |

| ¹³C NMR | Chemical Shift (ppm) - Pyridine Ring | |

| ¹³C NMR | Chemical Shift (ppm) - Cyclobutoxy Group | |

| IR | C-Cl Stretch (cm⁻¹) | |

| IR | C-O Stretch (cm⁻¹) | |

| IR | Pyridine Ring Vibrations (cm⁻¹) |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a detailed picture of the electronic structure of a single, static conformation, molecules are dynamic entities that can adopt various shapes. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different possible conformations of a molecule and their relative energies. mdpi.com

The cyclobutoxy group in this compound introduces conformational flexibility. The four-membered cyclobutane (B1203170) ring is not planar and can exist in a puckered conformation. Furthermore, there can be rotation around the C6-O and O-C(cyclobutyl) bonds. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the transition states that connect them.

This is often done by systematically rotating key dihedral angles and calculating the energy at each step to generate a potential energy surface (PES). nih.gov From the PES, the lowest energy conformations can be identified. For this compound, the orientation of the cyclobutoxy group relative to the pyridine ring would be a key factor in determining the most stable conformers.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. nih.gov The forces between the atoms are described by a force field, which is a set of empirical potential energy functions.

By running an MD simulation, one can observe how the molecule's conformation changes over time. mdpi.com This allows for the study of dynamic processes such as the interconversion between different stable conformations. From the simulation trajectory, it is possible to calculate the rotational barriers between different conformers, which are the energy barriers that must be overcome for a conformational change to occur. This information provides insight into the flexibility of the molecule at different temperatures.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling serves as a virtual laboratory to dissect reaction mechanisms at an atomic level, providing insights that are often inaccessible through experimental means alone. For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile. stackexchange.comyoutube.com Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between accuracy and computational cost. ias.ac.in

The transition state is a fleeting, high-energy arrangement of atoms that lies along the reaction pathway between reactants and products. Its characterization is paramount to understanding the kinetics of a reaction. For the SNAr reaction of this compound with a generic nucleophile (Nu⁻), computational chemists would model the geometry and energy of the transition state.

This process typically involves locating a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of this stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. rsc.org

Table 1: Hypothetical Transition State Parameters for the SNAr Reaction of this compound with a Nucleophile (Calculated at the B3LYP/6-31G level of theory)*

| Parameter | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| Activation Energy (ΔE‡) | 18.5 kcal/mol |

| C-Cl bond length | 2.25 Å |

| C-Nu bond length | 2.10 Å |

The data in Table 1, while hypothetical, illustrates the kind of information that can be obtained. The negative imaginary frequency confirms the structure as a transition state. The activation energy provides a quantitative measure of the reaction barrier, and the elongated C-Cl bond and forming C-Nu bond are characteristic of the bond-breaking and bond-making processes occurring at the transition state.

Reaction coordinate analysis, often visualized through a potential energy surface (PES) diagram, maps the energetic landscape of a reaction from reactants to products. By plotting the energy of the system against the reaction coordinate (a geometric parameter that changes smoothly along the reaction pathway), key intermediates and transition states can be identified.

For the SNAr reaction of this compound, the reaction coordinate would typically be defined as the difference in the forming C-Nu and breaking C-Cl bond distances. The resulting profile would show the energy of the reactants, the transition state, and the products, providing a comprehensive energetic picture of the reaction. Such analyses can reveal whether the reaction proceeds through a concerted mechanism or involves the formation of a stable intermediate, such as a Meisenheimer complex. mdpi.com

Structure-Reactivity Relationships: A Theoretical Framework

Theoretical frameworks like Quantitative Structure-Activity Relationship (QSAR) and Hammett correlations can be employed to understand how the structural features of this compound influence its reactivity. nih.govnih.gov These models are built upon the principle that the biological activity or chemical reactivity of a series of compounds is related to their molecular structure.

Computational descriptors, such as electronic properties (e.g., atomic charges, dipole moment, molecular electrostatic potential) and steric parameters, can be calculated for this compound and its analogs. These descriptors can then be correlated with experimentally observed reactivity data to build predictive models.

Table 2: Hypothetical Calculated Molecular Descriptors for this compound

| Descriptor | Value |

| Dipole Moment | 2.5 D |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| Molecular Electrostatic Potential (on C-Cl carbon) | +0.25 e |

The molecular electrostatic potential (MEP) is a particularly useful descriptor, as it visualizes the charge distribution on the molecule and can predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net For this compound, a positive MEP on the carbon atom bonded to the chlorine would indicate its electrophilic nature and susceptibility to nucleophilic attack. stackexchange.com

Molecular Interactions and Binding Affinity Predictions

In the context of medicinal chemistry, understanding how this compound interacts with a biological target, such as an enzyme or receptor, is crucial. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. columbia.edu

Docking simulations would place this compound into the binding site of a target protein, and a scoring function would be used to estimate the binding affinity. This process can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex.

Following docking, more rigorous methods like Molecular Dynamics (MD) simulations or Free Energy Perturbation (FEP) can be used to obtain more accurate predictions of the binding free energy. nih.gov These methods simulate the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event.

Table 3: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value |

| Docking Score | -8.2 kcal/mol |

| Predicted Inhibition Constant (Ki) | 150 nM |

| Key Interacting Residues | Tyr123, Phe256, Leu341 |

These hypothetical results suggest that this compound could be a potent inhibitor of the target protein, with the specified amino acid residues playing a key role in its binding. Such computational predictions are instrumental in guiding the design and optimization of new drug candidates.

Applications of 2 Chloro 6 Cyclobutoxypyridine As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds

The 2-chloro-6-alkoxypyridine framework is a versatile precursor for the construction of a wide array of complex heterocyclic scaffolds, many of which are of interest in medicinal chemistry and materials science. mdpi.com The reactivity of the chlorine atom at the 2-position allows for its displacement by various nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is central to its utility in building more elaborate molecular structures.

One of the primary applications of 2-chloro-6-alkoxypyridine analogs is in nucleophilic aromatic substitution (SNAr) reactions. The pyridine (B92270) ring, being an electron-deficient aromatic system, facilitates the attack of nucleophiles at the positions ortho and para to the nitrogen atom. The presence of a chlorine atom at the 2-position provides a good leaving group, enabling the introduction of a wide range of substituents. For instance, reaction with amines can lead to the formation of 2-aminopyridine (B139424) derivatives, which are common substructures in pharmacologically active compounds. mdpi.com Similarly, reaction with alcohols or thiols can introduce new ether or thioether linkages, respectively.

Furthermore, 2-Chloro-6-cyclobutoxypyridine can serve as a key building block in palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. nih.gov These reactions are instrumental in the synthesis of biaryl compounds and other complex architectures that are difficult to access through traditional methods.

The combination of SNAr and cross-coupling reactions on the 2-chloro-6-alkoxypyridine scaffold opens up possibilities for the synthesis of fused heterocyclic systems through multi-step sequences or cascade reactions. nih.govrsc.org For example, a nucleophilic substitution could be followed by an intramolecular cyclization to construct bicyclic or tricyclic ring systems.

Table 1: Representative Heterocyclic Scaffolds Potentially Synthesized from this compound

| Target Heterocyclic Scaffold | Synthetic Approach | Key Reaction Type |

| Pyrido[2,3-b]pyrazines | Sequential SNAr with a diamine followed by cyclization. | Nucleophilic Aromatic Substitution |

| Thieno[2,3-b]pyridines | Suzuki coupling with a thiophene (B33073) boronic acid derivative. | Palladium-Catalyzed Cross-Coupling |

| Furo[2,3-b]pyridines | Intramolecular cyclization of a precursor with a pendant alcohol. | Intramolecular Cyclization |

| Imidazo[1,2-a]pyridines | Reaction with an amino alcohol followed by cyclization. | Nucleophilic Aromatic Substitution |

Utilization in the Development of New Methodologies in Organic Synthesis

The unique electronic and steric properties of this compound make it a candidate for the development of new synthetic methodologies. The presence of two distinct functional groups at the 2- and 6-positions of the pyridine ring allows for selective and sequential transformations, which is a key aspect in the design of novel synthetic strategies.

The development of novel palladium-catalyzed cascade reactions is an area where this building block could be particularly useful. vu.nl A cascade reaction, which involves two or more bond-forming transformations in a single synthetic operation, offers significant advantages in terms of efficiency and atom economy. For example, a process could be envisioned where an initial cross-coupling reaction at the 2-position is followed by a C-H activation/cyclization event involving the cyclobutoxy group or another part of the molecule.

Moreover, the reactivity of the 2-chloro position can be fine-tuned by the choice of catalyst and reaction conditions, allowing for the development of highly selective transformations. This selectivity is crucial when multiple reactive sites are present in a molecule. The cyclobutoxy group can also play a role in directing reactions at other positions of the pyridine ring through steric or electronic effects.

Table 2: Potential Synthetic Transformations Utilizing this compound

| Transformation Type | Description | Potential Advantage |

| Regioselective Cross-Coupling | Selective reaction at the 2-position in the presence of other reactive sites. | High degree of control in complex molecule synthesis. |

| Domino Reactions | A multi-step reaction sequence where subsequent reactions occur as a consequence of the initial transformation. | Increased synthetic efficiency. |

| C-H Functionalization | Direct functionalization of C-H bonds on the pyridine ring or the cyclobutyl group. | Access to novel derivatives without pre-functionalization. |

| Asymmetric Catalysis | Enantioselective transformations involving the pyridine core. | Synthesis of chiral molecules with high optical purity. |

Potential in the Field of Materials Science Research (General Applications)

Pyridine-containing molecules have found widespread applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), conductive polymers, and fluorescent sensors. researchgate.netresearchgate.net The electron-deficient nature of the pyridine ring makes it an excellent building block for n-type organic materials.

The incorporation of this compound into a polymer backbone could lead to materials with interesting electronic and photophysical properties. The chlorine atom can be used as a handle for polymerization reactions, such as Suzuki polycondensation. The cyclobutoxy group can enhance the solubility of the resulting polymer in organic solvents, which is a crucial factor for processability.

Furthermore, the pyridine nitrogen can be protonated or coordinated to metal ions, leading to changes in the material's optical and electronic properties. This responsiveness to external stimuli makes such materials promising for applications in chemical sensing and smart materials.

Table 3: Potential Material Science Applications of this compound Derivatives

| Application Area | Role of the this compound Unit | Desired Property |

| Organic Electronics | Electron-transporting material in OLEDs or organic field-effect transistors (OFETs). | High electron mobility, good film-forming properties. |

| Conductive Polymers | Monomer for the synthesis of n-type conducting polymers. | High electrical conductivity, good environmental stability. |

| Fluorescent Materials | Core structure for the development of fluorescent dyes and sensors. | High quantum yield, sensitivity to specific analytes. |

| Metal-Organic Frameworks (MOFs) | Ligand for the construction of porous crystalline materials. | High surface area, selective gas adsorption. |

Contribution to Probe Molecule Synthesis for Chemical Biology (Excluding specific biological targets)

Small molecule fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in living systems. nih.gov Pyridine-based fluorophores are attractive scaffolds for the design of such probes due to their tunable photophysical properties and their ability to interact with biological molecules. researchgate.netmdpi.com

This compound can serve as a versatile starting material for the synthesis of novel fluorescent probes. The chlorine atom can be substituted with a variety of fluorophores or recognition elements through nucleophilic substitution or cross-coupling reactions. The cyclobutoxy group can be used to modulate the probe's solubility and cell permeability.

The design of a molecular probe often involves the integration of a signaling unit (the fluorophore) and a recognition unit (the part that interacts with the analyte). The 2,6-disubstituted pyridine core of this compound provides a convenient platform for connecting these two units in a controlled manner. For example, a fluorophore could be attached at the 2-position, while a recognition moiety is introduced at another position on the pyridine ring.

Table 4: Design Strategies for Probe Molecules Based on this compound

| Probe Design Strategy | Description | Key Feature |

| "Turn-on" Probes | Probes that become fluorescent upon interaction with the analyte. | Low background fluorescence, high signal-to-noise ratio. |

| Ratiometric Probes | Probes that exhibit a change in the ratio of two emission wavelengths upon binding to the analyte. | Allows for quantitative measurements that are independent of probe concentration. |

| FRET-based Probes | Probes that utilize Förster Resonance Energy Transfer between two fluorophores. | Sensitive to distance changes and molecular interactions. |

| Photoactivatable Probes | Probes that can be switched from a non-fluorescent to a fluorescent state by light. | Allows for precise spatial and temporal control of fluorescence. |

Future Research Directions and Emerging Challenges

Development of Chemo- and Regioselective Transformations

A primary challenge in the synthesis of complex molecules based on the 2-Chloro-6-cyclobutoxypyridine scaffold is achieving high levels of chemo- and regioselectivity. The pyridine (B92270) ring has multiple reactive sites, and the presence of both a chloro and a cyclobutoxy group offers distinct electronic and steric environments that can be exploited.

Future research will likely focus on the development of novel methods for the selective functionalization of the pyridine core. mdpi.comdigitellinc.com This includes C-H activation at positions 3, 4, and 5. beilstein-journals.orgnih.gov The 2-chloro substituent has been shown to have a strong influence on the regioselectivity of metalation reactions in other 2-chloropyridine (B119429) systems, an effect that warrants further investigation for the cyclobutoxy derivative. mdpi.com

Key research goals in this area include:

Orthogonal Functionalization: Developing strategies to selectively modify one position of the pyridine ring without affecting the chloro or cyclobutoxy groups, or other positions on the ring.

Catalyst Control: Designing catalysts that can distinguish between the different C-H bonds of the pyridine ring based on subtle electronic and steric differences. beilstein-journals.org

Protecting Group-Free Synthesis: Devising synthetic routes that avoid the use of protecting groups, thereby increasing efficiency and reducing waste.

A summary of potential regioselective transformations for this compound is presented in Table 1.

| Position | Transformation Type | Potential Reagents/Catalysts | Challenges |

| C3 | C-H Arylation | Pd(OAc)₂, 1,10-phenanthroline | Overcoming steric hindrance from the cyclobutoxy group. |

| C4 | C-H Alkenylation | Ni catalyst with Lewis acid | Achieving selectivity over the more activated C3 and C5 positions. nih.gov |

| C5 | Halogen-Magnesium Exchange | i-PrMgCl·LiCl | Controlling the equilibrium with other potential metalation sites. |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The integration of automated synthesis platforms and high-throughput screening (HTS) is set to revolutionize the discovery of new derivatives of this compound with desired properties. unchainedlabs.com These technologies allow for the rapid generation and evaluation of large libraries of compounds, accelerating the identification of lead candidates in drug discovery and materials science. researchgate.net

Future work in this area will involve:

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its derivatives, which can offer improved safety, scalability, and efficiency. vcu.edu

Robotic Synthesis: Utilizing robotic platforms to perform complex multi-step syntheses, enabling the creation of diverse compound libraries with minimal manual intervention.

Miniaturization: Adapting synthetic protocols to microplate formats to reduce reagent consumption and increase the number of reactions that can be performed in parallel.

Challenges in this domain include the development of robust and versatile synthetic methods that are amenable to automation and the need for sophisticated analytical techniques to rapidly assess the outcomes of HTS experiments. unchainedlabs.com

Exploration of Novel Catalytic Systems for Reactivity Enhancement

Advances in catalysis are crucial for unlocking new reaction pathways and improving the efficiency of existing transformations for this compound. rsc.org Research in this area is moving towards the use of more sustainable and cost-effective catalysts, as well as the development of catalytic systems with unprecedented reactivity and selectivity.

Emerging areas of focus include: